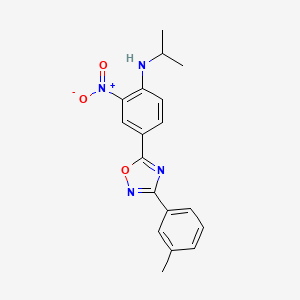

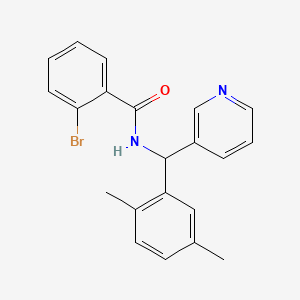

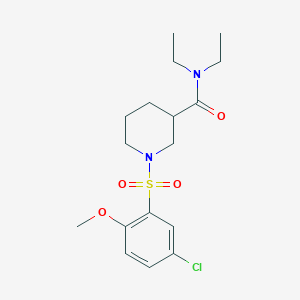

![molecular formula C24H26N4O2 B7685762 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)

N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-b]quinoline core, which is a type of polycyclic aromatic compound with nitrogen atoms. This core is substituted with an isobutyl and a methyl group at the 1 and 8 positions, respectively. The 3-position of the core is linked to a 4-methoxyphenyl group through an acetamide linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure containing two nitrogen atoms. The presence of various substituents like isobutyl, methyl, and 4-methoxyphenyl groups would further influence its chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the acetamide linkage might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .未来方向

作用机制

Target of Action

The primary targets of this compound are electroluminescent devices . These devices utilize the compound as a dopant , which plays a crucial role in enhancing their performance .

Mode of Action

The compound interacts with its targets by donating electrons . This electron-donating property is attributed to the presence of N,N-dialkylamino groups in the compound . The interaction results in the emission of light at about 520–540 nm , indicating the compound’s role in the electroluminescence of the devices .

Biochemical Pathways

The compound affects the photoluminescence and electroluminescence pathways in the devices . The downstream effects include the emission of sharp green light with efficiencies of 7.5–9.7 cd A −1 and a narrow bandwidth of 65–70 nm peaking at 530–545 nm .

Pharmacokinetics

The compound’s electron-donating property enhances the device’s performance, suggesting a high degree of bioavailability within the device environment .

Result of Action

The molecular and cellular effects of the compound’s action are manifested as enhanced performance of the electroluminescent devices . Specifically, devices doped with the compound show bright green emission with high efficiency .

Action Environment

Environmental factors such as solvent polarity influence the compound’s action, efficacy, and stability . The compound’s fluorescence quantum yield increases with increasing solvent polarity from non-polar to moderately polar solvents, then decreases slightly with further increase of solvent polarity . This indicates that both “positive” and “negative” solvatokinetic effects co-exist .

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-15(2)14-28-24-20(13-18-7-5-6-16(3)22(18)26-24)23(27-28)25-21(29)12-17-8-10-19(30-4)11-9-17/h5-11,13,15H,12,14H2,1-4H3,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSDOVUFAWHQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

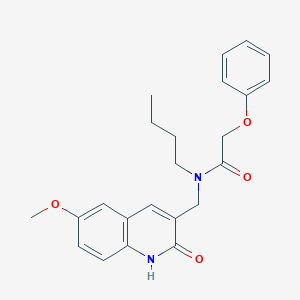

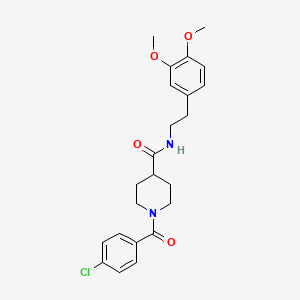

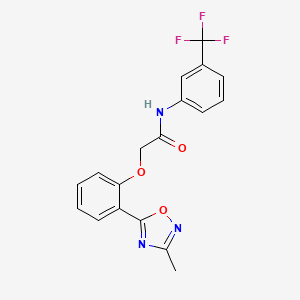

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)

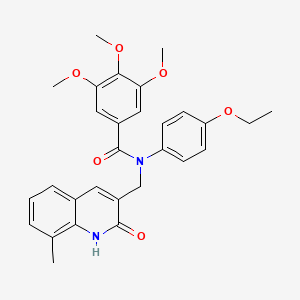

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685786.png)